molecular formula C22H40O4 B14620091 Hexyl prop-2-enoate;8-methylnonyl prop-2-enoate CAS No. 60098-83-1

Hexyl prop-2-enoate;8-methylnonyl prop-2-enoate

Cat. No.: B14620091
CAS No.: 60098-83-1
M. Wt: 368.5 g/mol
InChI Key: DYKZSDXYDVAANK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate involves the polymerization of the vinyl groups present in the monomers. The polymerization process creates long chains of repeating units, resulting in a polymer with unique physical and chemical properties. The molecular targets and pathways involved in this process include the activation of free radicals and the formation of covalent bonds between the monomers .

Comparison with Similar Compounds

2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate can be compared with other similar compounds such as:

The uniqueness of 2-Propenoic acid, hexyl ester, polymer with isodecyl 2-propenoate lies in its combination of hexyl and isodecyl esters, which impart specific properties such as enhanced flexibility and toughness .

Properties

CAS No.

60098-83-1

Molecular Formula

C22H40O4

Molecular Weight

368.5 g/mol

IUPAC Name

hexyl prop-2-enoate;8-methylnonyl prop-2-enoate

InChI

InChI=1S/C13H24O2.C9H16O2/c1-4-13(14)15-11-9-7-5-6-8-10-12(2)3;1-3-5-6-7-8-11-9(10)4-2/h4,12H,1,5-11H2,2-3H3;4H,2-3,5-8H2,1H3

InChI Key

DYKZSDXYDVAANK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C=C.CC(C)CCCCCCCOC(=O)C=C

Related CAS

60098-83-1

Origin of Product

United States

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